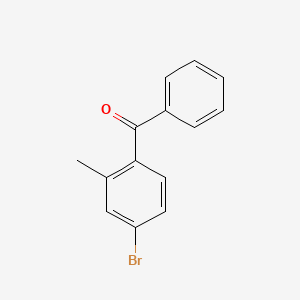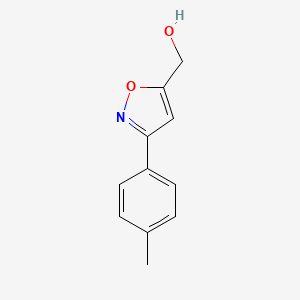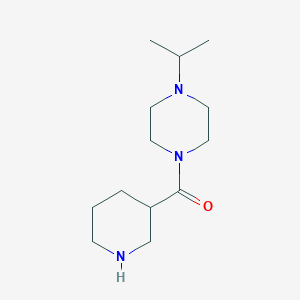
(Cyclohexylmethyl)(3-methylbutan-2-yl)amine
Descripción general
Descripción
(Cyclohexylmethyl)(3-methylbutan-2-yl)amine is an organic compound with the molecular formula C12H25N It is a secondary amine, characterized by the presence of a cyclohexylmethyl group and a 3-methylbutan-2-yl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)(3-methylbutan-2-yl)amine can be achieved through several methods. One common approach involves the reductive amination of cyclohexylmethyl ketone with 3-methylbutan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the production of chiral amines, providing an environmentally friendly alternative to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(Cyclohexylmethyl)(3-methylbutan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form primary amines or other derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(Cyclohexylmethyl)(3-methylbutan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Mecanismo De Acción
The mechanism of action of (Cyclohexylmethyl)(3-methylbutan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved in these reactions depend on the specific enzymes and conditions used .
Comparación Con Compuestos Similares
(Cyclohexylmethyl)(3-methylbutan-2-yl)amine can be compared with other similar compounds, such as:
Cyclohexylmethylamine: Lacks the 3-methylbutan-2-yl group, making it less sterically hindered.
3-Methylbutan-2-amine: Lacks the cyclohexylmethyl group, resulting in different reactivity and properties.
N-Methylcyclohexylamine: Contains a methyl group instead of the 3-methylbutan-2-yl group, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORXSXWUMDNNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)




![1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461348.png)
![1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461349.png)





![(2E)-3-[methyl(oxan-4-yl)carbamoyl]prop-2-enoic acid](/img/structure/B1461361.png)
